4-Chloro-5-nitroisoquinoline
Overview
Description
Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis of Novel Compounds : 1-chloro-5-nitroisoquinoline, a derivative of 4-chloro-5-nitroisoquinoline, has been used in the synthesis of novel Acyl Transfer Catalysts Containing Isoquinoline. These compounds have been identified as new compounds using nuclear magnetic resonance (NMR), infrared spectrometry (IR), and Mass Spectrometry (MS) (Chen Pei-ran, 2008).
Pharmacology and Biochemistry
Cytotoxicity in Ovarian Cell Lines : Pyrroloisoquinolines, prepared from 5-nitroisoquinoline, have shown cytotoxic effects in ovarian cell lines. This research provides insight into the potential application of this compound derivatives in cancer research (Margarita Vlachou et al., 2002).
PARP-1 Inhibitors Synthesis : Derivatives of this compound have been synthesized for inhibiting PARP-1, a protein involved in DNA repair processes. This research is significant for developing new cancer therapies (A. Dhami et al., 2009).
Material Science and Chemistry
- Zinc(II) Halide Complex Studies : The study of 5-nitroisoquinoline and its Zinc(II) halide complexes has contributed to understanding the vibrational spectral data and electronic structure of these molecular structures. This research is valuable in material science for designing new molecular materials (S. Yurdakul et al., 2015).
Crystallography and Structural Analysis
- Hydrogen-Bonded Crystal Structures : The study of hydrogen-bonded 1:1 co-crystals of 5-nitroquinoline with different benzoic acid derivatives has advanced understanding of molecular interactions and crystal structures. This contributes to the field of crystallography and helps in the development of new crystalline materials (Kazuma Gotoh & H. Ishida, 2019).
Properties
IUPAC Name |
4-chloro-5-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGNEZHNSSPYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621102 | |
Record name | 4-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53599-88-5 | |
Record name | 4-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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